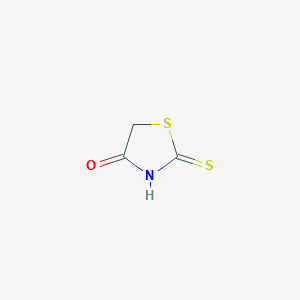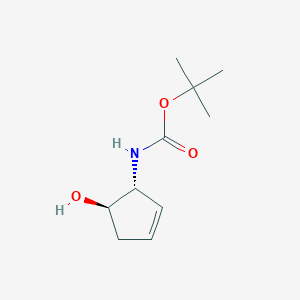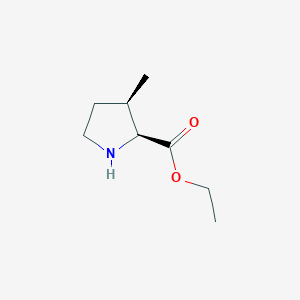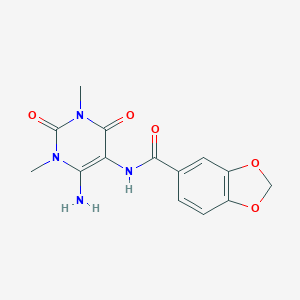![molecular formula C6H8N2S B062498 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin CAS No. 165948-23-2](/img/structure/B62498.png)
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin
Übersicht
Beschreibung
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Faktor Xa-Inhibitoren
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridin-Derivate wurden synthetisiert und auf ihre inhibitorische Aktivität gegen Faktor Xa untersucht . Faktor Xa ist ein essentieller Faktor der Blutgerinnung, der für die Initiierung der Gerinnungskaskade verantwortlich ist. Inhibitoren von Faktor Xa werden wegen ihres potenziellen Einsatzes bei der Behandlung von thromboembolischen Erkrankungen erforscht .
Herstellung von Thiazolopyridin-Derivaten
This compound wird bei der Herstellung von Thiazolopyridin-Derivaten verwendet . Diese Derivate werden wegen ihrer möglichen Anwendungen in verschiedenen Bereichen der medizinischen Chemie erforscht .
Herstellung von Tetrahydrothiazolopyridin-Derivaten
Diese Verbindung wird auch bei der Synthese von Tetrahydrothiazolopyridin-Derivaten verwendet . Diese Derivate werden auf ihre möglichen Anwendungen in der Arzneimittelforschung und -entwicklung untersucht .
Bausteine in der chemischen Forschung
This compound wird als Baustein in der chemischen Forschung verwendet . Es kann zur Synthese einer großen Bandbreite an komplexen Molekülen für verschiedene Forschungsanwendungen verwendet werden .
Synthese von Piperazinen
In einer Studie wurde eine Reihe von 1-(6-Chlornaphthalen-2-yl)sulfonyl-4-(this compound-2-carbonyl)piperazinen unter Verwendung von this compound synthetisiert . Piperazine sind eine Klasse organischer Verbindungen, die bei der Synthese vieler Pharmazeutika verwendet werden
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDIPUHQBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-23-2 | |
| Record name | 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the specific interaction mechanisms can vary depending on the substituents attached to the core structure, research highlights the potential of these derivatives as factor Xa inhibitors. Specifically, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety has been shown to bind to the S4 subsite of factor Xa []. This interaction disrupts the coagulation cascade, ultimately preventing the formation of blood clots. [, ].
ANone: Structure-activity relationship (SAR) studies have demonstrated the significance of specific structural features:
- Presence of a 2-aminothiazole group: Replacing the catechol moiety in Trimetoquinol with a 2-aminothiazole group led to selective β3-adrenoceptor agonist activity. []
- Intact bicyclic ring system: N-acetylation or ring opening of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring abolished the β3-adrenoceptor agonist activity, highlighting its importance for biological activity. []
- Substituents on the piperazine ring: Introducing carbamoyl or N-methylcarbamoyl moieties to the piperazine ring of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines enhanced oral potency as factor Xa inhibitors in rats. []
ANone: Research suggests potential applications in:
- Anticoagulants: Derivatives, particularly those acting as factor Xa inhibitors, show promise as orally active anticoagulants for treating coagulation disorders and preventing thromboembolic events. [, ]
- Antiulcer and Antisecretory Agents: Studies have identified urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibiting significant inhibition of stress- and aspirin-induced gastric ulcers and basal gastric secretion. These derivatives act as histamine H2-receptor inhibitors. []
- Antimicrobial Agents: A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have undergone screening for in vitro antimicrobial activity, suggesting their potential in this area. []
ANone: Various analytical methods are employed for characterization and quantification, including:
- Spectroscopy: NMR (1H NMR), IR, and Mass spectroscopy are commonly used to confirm the structure of synthesized compounds. []
- X-ray Crystallography: This technique provides insights into the binding mode of these derivatives with their target proteins. For instance, X-ray crystallography revealed the binding interaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with the S4 subsite of factor Xa. []
- In vitro assays: These assays are crucial for evaluating the biological activity of the synthesized compounds. For example, radioligand binding studies and functional assays have been used to assess the β-adrenoceptor activity of various derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)





![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

